molecular formula C3H9Cl2N B046521 3-Chloropropylamine hydrochloride CAS No. 6276-54-6

3-Chloropropylamine hydrochloride

Cat. No.: B046521
CAS No.: 6276-54-6
M. Wt: 130.01 g/mol
InChI Key: IHPRVZKJZGXTBQ-UHFFFAOYSA-N
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Description

3-Chloropropylamine hydrochloride (CAS: 6276-54-6) is an organochlorine compound with the molecular formula C₃H₈ClN·HCl (MW: 130.02 g/mol). It consists of a propylamine backbone with a chlorine atom at the terminal carbon and exists as a hydrochloride salt. This compound is widely utilized as a precursor in organic synthesis, polymer modification, and pharmaceutical intermediates due to its reactive amine and chloride groups. Key applications include:

  • Drug synthesis: Serves as a linker in cobalamin-drug conjugates for targeted cancer therapies .
  • Polymer functionalization: Used in grafting amino-terminated side chains onto polybenzimidazole (PBI) membranes to enhance proton conductivity in fuel cells .
  • Click chemistry: Converted to 3-azidopropylamine for bioorthogonal reactions . Commercial grades (e.g., Sigma Aldrich) offer ≥98% purity, with handling precautions noted for its hygroscopic and irritant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloropropylamine hydrochloride is typically synthesized by reacting 3-chloropropylamine with hydrochloric acid. The reaction is straightforward and involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 3-Chloropropylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

3-Chloropropylamine hydrochloride is primarily used as a reagent in organic synthesis. Its alkylamine structure allows it to participate in nucleophilic substitution reactions, making it valuable for the synthesis of various amines and polymers. It has been particularly noted for its role in the synthesis of linear, star, and comb-like polyacrylamides, which are utilized in fields such as drug delivery and tissue engineering .

Bioprocessing and Cell Culture

In bioprocessing, this compound has applications in cell culture and transfection processes. Its ability to modify cellular membranes enhances the efficiency of gene delivery systems, particularly in the context of cell and gene therapy . Researchers have employed this compound to improve the transfection rates of plasmid DNA into mammalian cells, facilitating studies in gene expression and protein production.

Chromatography

This compound is also used as a stationary phase modifier in chromatography techniques. By altering the surface properties of chromatographic materials, it aids in improving the separation efficiency of various compounds during analytical procedures . This application is crucial for analytical chemistry, especially in the purification and analysis of complex mixtures.

Environmental Applications

The compound has been explored for its potential use in environmental remediation processes. Specifically, it has been tested for its effectiveness in treating carbon-enriched fly ash concentrates, indicating its versatility beyond traditional chemical applications .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Chemical SynthesisUsed as a reagent for synthesizing amines and polymersVersatile building block for organic synthesis
BioprocessingEnhances gene delivery systems in cell cultureImproves transfection rates
ChromatographyActs as a stationary phase modifierIncreases separation efficiency
Environmental RemediationTested for treatment of carbon-enriched fly ash concentratesPotentially useful in waste management

Mechanism of Action

The mechanism of action of 3-chloropropylamine hydrochloride involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to the formation of new chemical entities. This property is exploited in various synthetic applications, including the modification of biomolecules and the synthesis of complex organic compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Methyl-3-chloropropylamine Hydrochloride

  • CAS : 97145-88-5 | Molecular Formula : C₄H₁₁Cl₂N | MW : 144.04 g/mol
  • Structure : Features a methyl group on the amine nitrogen, reducing nucleophilicity compared to the primary amine in 3-chloropropylamine hydrochloride.
  • Applications : Used in synthesizing quaternary ammonium compounds and surfactants. The methyl group enhances hydrophobicity, impacting solubility in polar solvents.
  • Synthesis : Prepared via alkylation of methylamine with 1-bromo-3-chloropropane .

N,N-Dimethyl-3-chloropropylamine Hydrochloride

  • CAS : 5407-04-5 | Molecular Formula : C₅H₁₃Cl₂N | MW : 158.07 g/mol
  • Structure : Contains two methyl groups on the amine, further decreasing reactivity and increasing steric hindrance.
  • Applications : Intermediate in quaternary ammonium salt production. Its lower nucleophilicity makes it suitable for controlled alkylation reactions.
  • Synthesis : Achieved via phase-transfer catalysis (PEG 600) with a 73.7% yield under optimized conditions (35–40°C, 4 h) .

3-Azidopropylamine Hydrochloride

  • Molecular Formula : C₃H₇N₄·HCl | MW : 137.57 g/mol
  • Structure : Chloride replaced by an azide (-N₃) group, enabling click chemistry via CuAAC (copper-catalyzed azide-alkyne cycloaddition).
  • Applications : Critical in polymer science and bioconjugation. For example, used to prepare alkyne-functionalized folic acid derivatives .
  • Synthesis : Derived from this compound via SN2 substitution with NaN₃ (80°C, 15–24 h, ~29% yield after purification) .

Comparative Analysis Table

Compound CAS Molecular Formula MW (g/mol) Key Features Applications Notable Properties
This compound 6276-54-6 C₃H₈ClN·HCl 130.02 Primary amine, reactive chloride Drug linkers, polymer grafting Hygroscopic, moderate nucleophilicity
N-Methyl derivative 97145-88-5 C₄H₁₁Cl₂N 144.04 Methylated amine, reduced reactivity Surfactants, quaternary salts Enhanced hydrophobicity
N,N-Dimethyl derivative 5407-04-5 C₅H₁₃Cl₂N 158.07 Dimethylated amine, steric hindrance Controlled alkylation Low nucleophilicity, high stability
3-Azidopropylamine hydrochloride N/A C₃H₇N₄·HCl 137.57 Azide functional group Click chemistry, bioconjugation Explosive risk (azide), high reactivity

Key Research Findings

  • Reactivity : The primary amine in this compound enables efficient nucleophilic substitution (e.g., SN2 reactions), whereas methylation/azidation alters reaction pathways. For instance, steric hindrance in N,N-dimethyl derivatives lowers yields in Suzuki-Miyaura couplings .
  • Thermal Stability : 3-Azidopropylamine is thermally unstable above 80°C, requiring cautious handling compared to the parent compound .
  • Material Performance : Grafting 3-chloropropylamine onto PBI membranes improves proton conductivity (0.067 S/cm) but reduces mechanical strength, highlighting a trade-off in fuel cell applications .

Biological Activity

3-Chloropropylamine hydrochloride is an organic compound with notable biological activity, primarily due to its structural characteristics that allow it to interact with various biological molecules. This article delves into the biological activity of this compound, examining its chemical properties, potential therapeutic applications, and relevant research findings.

This compound has the molecular formula C3H8ClN\text{C}_3\text{H}_8\text{ClN} and a molecular weight of approximately 130.02 g/mol. It is classified as a hydrochloride salt, derived from 3-chloropropan-1-amine. The presence of both an amine group and a chlorine atom contributes to its reactivity, particularly in nucleophilic substitution reactions, making it a versatile compound in chemical synthesis and biological applications .

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Substitution : The amine group can act as a nucleophile, allowing the compound to participate in various chemical reactions with electrophiles.
  • Enzyme Interaction : Preliminary studies suggest that this compound may interact with specific enzymes and metabolic pathways, which could lead to therapeutic applications .

Toxicological Profile

The compound is considered hazardous according to OSHA standards. Long-term exposure can lead to respiratory issues, including pneumoconiosis, due to inhalation of dust particles. Skin contact may result in allergic reactions such as contact dermatitis .

Case Studies

  • Cytotoxicity Studies : Research has shown that this compound exhibits cytotoxic effects on certain cell lines. In one study, its impact on cell viability was assessed, revealing dose-dependent cytotoxicity .
  • Therapeutic Applications : A clinical study involving AUR101, which incorporates this compound, is underway to evaluate its efficacy in treating moderate to severe psoriasis. This Phase II trial aims to assess the compound's clinical activity when administered at varying dosages over a 12-week period .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
This compound C₃H₈ClNContains an amine group and a chlorine atom
2-Chloroethylamine hydrochloride C₂H₅ClNShorter carbon chain; different chlorination site
3-Bromopropylamine hydrochloride C₃H₈BrNBromine instead of chlorine; altered reactivity

Properties

IUPAC Name

3-chloropropan-1-amine;hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H8ClN.ClH/c4-2-1-3-5;/h1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPRVZKJZGXTBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00978417
Record name 3-Chloropropan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

130.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light brown powder; [Sigma-Aldrich MSDS]
Record name 3-Chloropropylamine hydrochloride
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CAS No.

6276-54-6
Record name 1-Propanamine, 3-chloro-, hydrochloride
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Record name 3-chloropropylamine hydrochloride
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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